molecular formula C7H6F3NS B1301046 3-(Trifluoromethylthio)aniline CAS No. 369-68-6

3-(Trifluoromethylthio)aniline

Cat. No. B1301046
CAS RN: 369-68-6
M. Wt: 193.19 g/mol
InChI Key: DENPAKQJZNDKEL-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)aniline is an organic compound with the molecular formula C7H6F3NS . It is also known by other names such as 3-(trifluoromethylsulfanyl)aniline and 3-Aminophenyl trifluoromethyl sulphide .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)aniline consists of a benzene ring with an amine (NH2) and a trifluoromethylthio (SCF3) group attached to it . The InChI string representation of its structure is InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 .


Physical And Chemical Properties Analysis

3-(Trifluoromethylthio)aniline has a molecular weight of 193.19 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 193.01730486 g/mol . Its topological polar surface area is 51.3 Ų .

Scientific Research Applications

Intermediate in Organic Synthesis

3-(Trifluoromethylthio)aniline is often used as an intermediate in organic synthesis . An intermediate is a substance produced during the reaction, which further reacts to give the desired product. In this case, 3-(Trifluoromethylthio)aniline can be used to synthesize other complex organic compounds.

Regioselective Friedel-Crafts Alkylation

Another interesting application of 3-(Trifluoromethylthio)aniline is its involvement in the regioselective Friedel-Crafts alkylation in hexafluoroacetone sesquihydrate . The Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

Safety and Hazards

3-(Trifluoromethylthio)aniline is considered hazardous. It is toxic by ingestion and inhalation . It causes skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

3-(Trifluoromethylthio)aniline is primarily used as an intermediate in organic synthesis

Mode of Action

It is involved in the regioselective friedel-crafts alkylation in hexafluoroacetone sesquihydrate . This suggests that it may act by donating an electron pair to form a covalent bond during the alkylation process.

Action Environment

The action, efficacy, and stability of 3-(Trifluoromethylthio)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its boiling point is 221°C , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.

properties

IUPAC Name

3-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENPAKQJZNDKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073171
Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)aniline

CAS RN

369-68-6
Record name 3-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Trifluoromethyl)thio)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(trifluoromethyl)thio]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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